molecular formula C8H9N3 B13029539 Pyrrolo[1,2-b]pyridazin-6-ylmethanamine

Pyrrolo[1,2-b]pyridazin-6-ylmethanamine

Cat. No.: B13029539
M. Wt: 147.18 g/mol
InChI Key: WGBZNVNTCSUFGV-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazin-6-ylmethanamine: is a heterocyclic compound that features a fused pyrrole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine can be synthesized through a multi-step process involving cycloaddition reactions. One common method involves the 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanone.

    Reduction: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pyrrolo[1,2-b]pyridazin-6-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-b]pyridazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine is unique due to its specific ring fusion and the presence of a methanamine group, which can enhance its biological activity and specificity compared to other similar compounds.

Biological Activity

Pyrrolo[1,2-b]pyridazin-6-ylmethanamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses. The data presented here is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, particularly in cancer therapy and other disease models.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[1,2-b]pyridazin derivatives. For instance:

  • Cytotoxicity : Compounds derived from pyrrolo[1,2-b]pyridazine have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, these compounds were tested against human solid tumors such as LoVo (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma), showing promising antiproliferative activity comparable to established chemotherapeutics like cisplatin and doxorubicin .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and metastasis .

Antimicrobial Properties

This compound derivatives have also exhibited antimicrobial activity:

  • Bactericidal Effects : Recent investigations demonstrated that certain synthesized derivatives possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria. This was evaluated using disk diffusion methods, indicating their potential as antibacterial agents .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications:

  • Inhibition Studies : Research indicates that pyrrolo[1,2-b]pyridazin derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests their utility in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy in Breast Cancer Cells

A study investigated the effects of pyrrolo[1,2-b]pyridazin derivatives on MCF-7 breast cancer cells. The results indicated:

  • Cell Proliferation : Treatment with specific derivatives resulted in a significant reduction in cell proliferation rates.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

Another study focused on the antimicrobial properties of pyrrolo[1,2-b]pyridazine compounds:

  • Disk Diffusion Assay : The derivatives displayed effective inhibition zones against Staphylococcus aureus, suggesting their potential as therapeutic agents for bacterial infections.

Data Summary

Activity TypeAssessed ModelIC50 Values (µM)Mechanism of Action
AntitumorMCF-7 Breast Cancer0.06 - 0.07FGFR Inhibition
AntimicrobialStaphylococcus aureusNot specifiedBacteriostatic effects
Anti-inflammatoryIn vitro modelsNot specifiedCytokine modulation

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazin-6-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5,9H2

InChI Key

WGBZNVNTCSUFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)CN

Origin of Product

United States

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